1-(2-Bromoethyl)-3-(3-methylphenyl)urea
Description
Properties
CAS No. |
92243-81-7 |
|---|---|
Molecular Formula |
C10H13BrN2O |
Molecular Weight |
257.13 g/mol |
IUPAC Name |
1-(2-bromoethyl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C10H13BrN2O/c1-8-3-2-4-9(7-8)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) |
InChI Key |
HYTHYTSOCTWLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Urea Scaffold
The biological and physicochemical properties of urea derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-(2-Bromoethyl)-3-(3-methylphenyl)urea with other brominated or methyl-substituted aryl ureas:
Physicochemical Properties
- Halogenated derivatives (e.g., bromoacetyl or trifluoromethyl) exhibit higher melting points due to stronger intermolecular forces .
Lipophilicity :
- The 3-methylphenyl group in the target compound contributes to moderate lipophilicity, whereas trifluoromethyl or chloro substituents enhance hydrophobicity .
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